![molecular formula C7H8N4 B3073723 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018143-51-5](/img/structure/B3073723.png)
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a compound with a molecular weight of 148.17 . It has the IUPAC name 2-methylpyrazolo[1,5-a]pyrimidin-6-amine .
Molecular Structure Analysis
The molecular structure of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine includes a pyrazolo[1,5-a]pyrimidine core, which is considered a promising structure for various applications .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They exhibit absorption and emission behaviors that can be improved by electron-donating groups (EDGs) at position 7 on the fused ring .Scientific Research Applications
Anti-Diabetic Applications
This compound is used as a synthetic intermediate of anti-diabetic anagliptin . Anagliptin is a selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), a protein that degrades incretin hormones, which are involved in regulating blood glucose levels .
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidines, a class of compounds that includes 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine, have been found to have potential applications in cancer therapeutics . They have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Antimicrobial Applications
The pyrazolopyrimidine moiety, which is part of the structure of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine, is used in the design of many pharmaceutical compounds with antimicrobial applications .
Antitumor Applications
Compounds with the pyrazolopyrimidine moiety have been found to have antitumor applications . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in the development of antitumor drugs.
Anti-Alzheimer’s Disease Applications
Pharmaceutical compounds containing the pyrazolopyrimidine moiety have been used in the treatment of Alzheimer’s disease . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in the development of drugs for Alzheimer’s disease.
Anti-Inflammatory Applications
Compounds with the pyrazolopyrimidine moiety have been found to have anti-inflammatory applications . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in the development of anti-inflammatory drugs.
Antioxidant Applications
Pharmaceutical compounds containing the pyrazolopyrimidine moiety have been found to have antioxidant applications . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in the development of antioxidant drugs.
Fluorescence Properties
Pyrazolo[1,5-a]pyrimidines have been found to have high quantum yields in different solvents and excellent photostability . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine could potentially be used in applications that require fluorescent compounds .
Safety and Hazards
The safety data sheet for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .
Mechanism of Action
Target of Action
Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds .
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been used in the study of intracellular processes and chemosensors .
Result of Action
Related pyrazolo[1,5-a]pyrimidines have been found to exhibit significant inhibitory activity, with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM, compared to the control drug sorafenib .
Action Environment
It’s known that the photophysical properties of related pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that their action may be influenced by environmental factors .
properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEDESALKLSRMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrazolo[1,5-a]pyrimidin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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